molecular formula C5H10AlN B1591682 Diethylaluminium cyanide CAS No. 5804-85-3

Diethylaluminium cyanide

Cat. No. B1591682
CAS RN: 5804-85-3
M. Wt: 111.12 g/mol
InChI Key: KWMUAEYVIFJZEB-UHFFFAOYSA-N
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Description

Diethylaluminium cyanide, also known as Nagata’s reagent, is an organoaluminium compound with the formula ((C2H5)2AlCN)n . This colorless compound is usually handled as a solution in toluene and is a reagent for the hydrocyanation of α,β-unsaturated ketones .


Synthesis Analysis

This compound was originally generated by treating triethylaluminium with a slight excess of hydrogen cyanide . The product is typically stored in ampoules because it is highly toxic. It dissolves in toluene, benzene, hexane, and isopropyl ether . It undergoes hydrolysis readily and is not compatible with protic solvents .


Molecular Structure Analysis

The molecular formula of this compound is C5H10AlN . The average mass is 111.121 Da and the monoisotopic mass is 111.062859 Da .


Chemical Reactions Analysis

Chiral N-phosphonyl imines were found to be efficient electrophiles for reaction with this compound, a non-volatile and inexpensive cyanide source . The reaction produced chiral Strecker adducts, α-aminonitriles, in excellent chemical yields (94–98%) and diastereoselectivities .


Physical And Chemical Properties Analysis

This compound has a molar mass of 111.124 g·mol−1 . It appears as a dark brown, clear liquid (1.0 mol/L in toluene) . It has a density of 0.864 g/cm3 at 25 °C (liquid) and a boiling point of 162 °C (324 °F; 435 K) at 0.02 mmHg . It reacts with water and is soluble in benzene, toluene, and diisopropyl ether .

Scientific Research Applications

Cyanation and Organic Synthesis

  • Insertion Reactions : Diethylaluminium cyanide (DEAC) has been found effective in insertion reactions with nitriles, leading to the formation of addition products. This reaction mechanism involves the formation of a complex followed by nucleophilic migration to the carbon atom of the CN group (Hirabayashi, Itoh, Sakai, & Ishii, 1970).
  • Strecker Reaction : DEAC is also used as a cyanide source in the Strecker reaction to produce chiral α-aminonitriles. This process is part of the GAP chemistry (group-assistant-purification chemistry) and allows the synthesis of chiral compounds with high chemical yields and diastereoselectivities (Kaur, Wever, Pindi, Milles, Gu, Shi, & Li, 2011).
  • Cyanation of Hydrazones : Chiral hydrazones react with trimethylsilyl cyanide in the presence of diethylaluminium chloride, producing chiral α-hydrazinonitriles with high diastereoselectivity (Choi & Kim, 1996).

Synthesis of Specific Compounds

Other Applications

  • Crystal Structure Studies : The crystal structure of compounds like Diethylaluminium Hypersilanide has been studied, showcasing the molecular arrangement and bonding patterns in such compounds (Wochele, Klinkhammer, & Weidlein, 2001).

Safety and Hazards

Diethylaluminium cyanide is highly flammable and may be fatal if swallowed or if inhaled . It is toxic in contact with skin and causes skin irritation . It is suspected of damaging fertility or the unborn child and may cause damage to organs (Central nervous system) through prolonged or repeated exposure if inhaled .

Future Directions

Diethylaluminium cyanide has been used in the synthesis of chiral Strecker adducts, α-aminonitriles . These adducts are versatile intermediates in the synthesis of various biologically active compounds . The environmentally benign nature of the procedures for the synthesis of similar products has also been discussed .

properties

IUPAC Name

diethylalumanylformonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5.CN.Al/c3*1-2;/h2*1H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMUAEYVIFJZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Al](CC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10AlN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301046472
Record name Diethylaluminum cyanide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5804-85-3
Record name (Cyano-κC)diethylaluminum
Source CAS Common Chemistry
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Record name (Cyano-C)diethylaluminium
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Record name Diethylaluminum cyanide
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Record name (cyano-C)diethylaluminium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes diethylaluminium cyanide a useful reagent in organic synthesis?

A1: this compound acts as a potent source of cyanide ions (CN-), enabling the introduction of a cyano group (-CN) into organic molecules. This is particularly valuable for constructing complex molecules, as the cyano group can be readily transformed into other functional groups like carboxylic acids or amines.

Q2: How does this compound facilitate hydrocyanation reactions?

A: this compound effectively mediates the conjugate hydrocyanation of α,β-unsaturated carbonyl compounds [, , , , , ]. The Lewis acidic aluminum center coordinates to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon. This facilitates the nucleophilic attack of the cyanide ion, leading to the formation of β-cyanocarbonyl compounds.

Q3: Can this compound be used for reactions other than hydrocyanation?

A: Yes, research demonstrates its effectiveness in epoxide ring-opening reactions []. When reacted with steroidal epoxides in mild conditions, this compound yields trans-diaxial β-cyanohydrins. Notably, it successfully cleaves 9α,11α-epoxides [], known to resist cleavage by common reagents like lithium aluminium hydride.

Q4: Are there limitations to using this compound?

A: While effective, this compound's reactivity can lead to selectivity challenges. For instance, in the hydrocyanation of allylideneamines, the reaction with this compound or hydrogen cyanide in the presence of an alkylaluminium was successful only with a sterically hindered formyl group []. Additionally, attempts to desulfurize β-cyano-thiocarboxylates to β-cyano-aldehydes using this reagent were unsuccessful [].

Q5: How does the stereochemistry of the substrate impact reactions with this compound?

A: The stereochemical outcome of reactions involving this compound can be influenced by the substrate's structure. For example, the hydrocyanation of various 1,5-dimethylbicyclo[3.3.0]octenones with this compound exhibited diastereoselectivity, predominantly yielding the exo β-cyanoketones [].

Q6: Has this compound been used in the synthesis of specific natural product scaffolds?

A: Yes, this compound has proven valuable in synthesizing complex molecules. For example, researchers used it to introduce a cyano group into a hydrophenanthrene methyl ether derivative, a key step in exploring synthetic routes towards quassinoids []. In another study, it enabled the synthesis of cholestanes containing an oxygenated 14α-methyl group by reacting with a steroidal α,β-unsaturated ketone [].

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